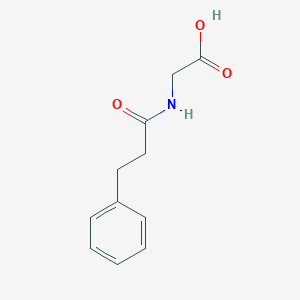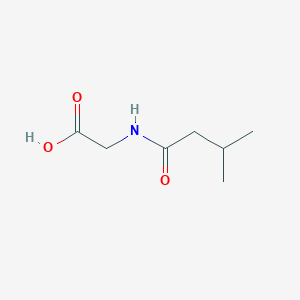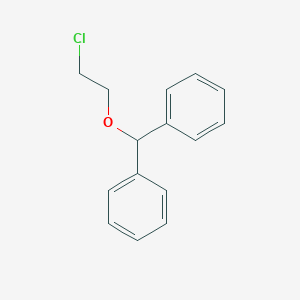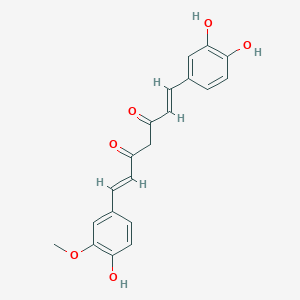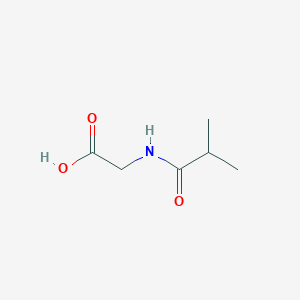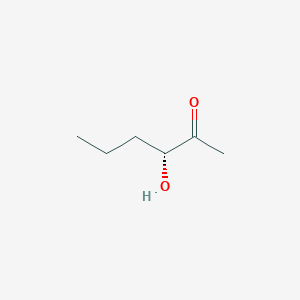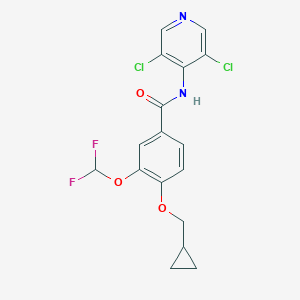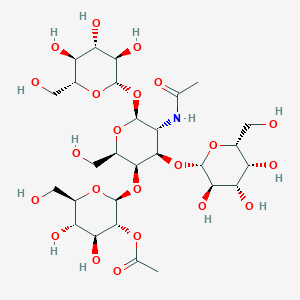
Capsular polysaccharide K49
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capsular polysaccharide K49 is a type of bacterial polysaccharide that is commonly found in Klebsiella pneumoniae. It is a complex molecule that plays a crucial role in the virulence and pathogenesis of this bacterium. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of K49 polysaccharides in scientific research.
Mechanism of Action
The exact mechanism of action of capsular polysaccharide K49 is not yet fully understood. However, it is believed to play a key role in the ability of Klebsiella pneumoniae to evade the immune system and cause disease. K49 polysaccharides are thought to interact with various immune cells and molecules, leading to the suppression of immune responses and the promotion of bacterial growth.
Biochemical and Physiological Effects:
Capsular polysaccharide K49 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate immune responses, promote bacterial growth, and interact with various host cells and molecules. In addition, K49 polysaccharides have been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Capsular polysaccharide K49 has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to modulate immune responses, making it a useful tool for studying the immune system and developing new vaccines and immunotherapies. However, the complex nature of K49 polysaccharides can make them difficult to work with, and their variability between different strains of bacteria can make it challenging to obtain consistent results.
Future Directions
There are several future directions for research on capsular polysaccharide K49. One area of focus is the development of new methods for synthesizing and purifying K49 polysaccharides, which could lead to more consistent and reliable results in lab experiments. Another area of interest is the use of K49 polysaccharides as vaccine adjuvants, which could enhance the effectiveness of existing vaccines and lead to the development of new vaccines for a wide range of diseases. Additionally, further research is needed to fully understand the mechanism of action of K49 polysaccharides and their potential therapeutic applications in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of capsular polysaccharide K49 is a complex process that involves multiple steps. It is typically produced through fermentation of the Klebsiella pneumoniae bacteria, followed by purification and extraction of the polysaccharide. The exact method of synthesis can vary depending on the specific strain of bacteria and the desired properties of the polysaccharide.
Scientific Research Applications
Capsular polysaccharide K49 has been the subject of numerous scientific studies in recent years. It has been found to have a wide range of potential applications in fields such as immunology, microbiology, and biochemistry. Some of the most promising applications of K49 polysaccharides include their use as vaccine adjuvants, diagnostic tools, and therapeutic agents.
properties
CAS RN |
130787-82-5 |
|---|---|
Product Name |
Capsular polysaccharide K49 |
Molecular Formula |
C28H47NO22 |
Molecular Weight |
749.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C28H47NO22/c1-7(34)29-13-23(50-26-20(42)17(39)14(36)9(3-30)45-26)22(49-28-24(44-8(2)35)19(41)16(38)11(5-32)47-28)12(6-33)48-25(13)51-27-21(43)18(40)15(37)10(4-31)46-27/h9-28,30-33,36-43H,3-6H2,1-2H3,(H,29,34)/t9-,10-,11-,12-,13-,14+,15-,16-,17+,18+,19+,20-,21-,22+,23-,24-,25+,26+,27+,28+/m1/s1 |
InChI Key |
SLDLVKIBSJOGAT-ZAJOLMIISA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |
synonyms |
capsular polysaccharide K49 E coli polysaccharide K49 K49 polysaccharide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





